REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([N:8]2C(=O)C3=CC=CC=C3C2=O)C=CC=1.[ClH:19].[CH3:20][O:21][NH2:22].C(=O)([O-])[O-].[Na+].[Na+].O.NN.Cl>C(O)C.O>[ClH:19].[ClH:19].[NH2:8][CH2:4][CH2:3][CH2:2][NH:22][O:21][CH3:20] |f:1.2,3.4.5,6.7,11.12.13|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 30 minutes at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the salts are separated off by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
ADDITION
|
Details
|
The oil which remains is treated with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the insoluble residue is separated off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
STIRRING
|
Details
|
is stirred for a further 30 minutes at 80° C
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
Concentration and recrystallization from ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |